molecular formula C14H14O2 B13880340 6-Propylnaphthalene-1-carboxylic acid

6-Propylnaphthalene-1-carboxylic acid

Katalognummer: B13880340
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: SLKFRLQWRFWEBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Propylnaphthalene-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a naphthalene ring substituted with a propyl group at the sixth position and a carboxyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylnaphthalene-1-carboxylic acid can be achieved through several methods:

    Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-propylnaphthalene. The resulting compound is then oxidized using potassium permanganate to introduce the carboxyl group at the first position.

    Grignard Reaction: Another approach involves the reaction of 6-bromonaphthalene with propylmagnesium bromide to form 6-propylnaphthalene, followed by oxidation with potassium permanganate to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various derivatives, depending on the oxidizing agent and conditions used.

    Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts alkylation.

Major Products:

    Oxidation Products: Various carboxylic acid derivatives.

    Reduction Products: Alcohols and aldehydes.

    Substitution Products: Functionalized naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

6-Propylnaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Propylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

    Naphthalene-1-carboxylic acid: Lacks the propyl group, resulting in different chemical and physical properties.

    6-Methylnaphthalene-1-carboxylic acid: Contains a methyl group instead of a propyl group, leading to variations in reactivity and applications.

Eigenschaften

Molekularformel

C14H14O2

Molekulargewicht

214.26 g/mol

IUPAC-Name

6-propylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C14H14O2/c1-2-4-10-7-8-12-11(9-10)5-3-6-13(12)14(15)16/h3,5-9H,2,4H2,1H3,(H,15,16)

InChI-Schlüssel

SLKFRLQWRFWEBI-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC2=C(C=C1)C(=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.